6-nitro-1,2,3-benzotriazin-4(3H)-one

Übersicht

Beschreibung

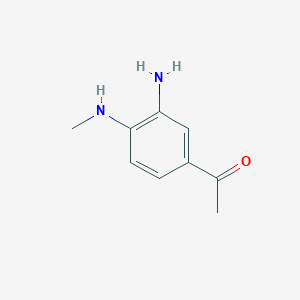

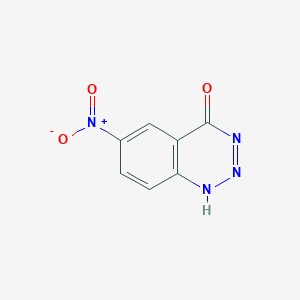

6-Nitro-1,2,3-benzotriazin-4(3H)-one is a chemical compound that belongs to the class of benzotriazinones. This compound is of interest due to its potential applications in various chemical reactions and its structural properties. The presence of the nitro group at the 6-position on the benzotriazinone ring system can significantly influence the chemical behavior of this molecule .

Synthesis Analysis

The synthesis of 6-nitro-1,2,3-benzotriazin-4(3H)-one derivatives can be achieved through different synthetic routes. For instance, the reaction of o-nitroanilines with sulfur monochloride has been developed as a convenient one-pot synthesis method for nitro derivatives of benzotriazinones . Additionally, the synthesis of related compounds, such as 2-nitro-4,5,6,7-tetrachloro-2H-benzotriazole, has been reported, which involves the transfer of the nitro group to secondary amines, indicating the reactivity of the nitro group in the benzotriazinone ring system .

Molecular Structure Analysis

The molecular structure of 6-nitro-1,2,3-benzotriazin-4(3H)-one is characterized by the presence of a benzotriazinone core with a nitro group attached to the 6-position. The structural features of this compound and its derivatives have been studied, revealing insights into their tautomeric forms. In aqueous solution, benzotriazole N-oxides and their nitro derivatives predominantly exist in the N-oxide tautomeric forms, while in ethanol, the 6-nitro-compounds are mainly in the N-hydroxy-forms .

Chemical Reactions Analysis

The chemical reactivity of 6-nitro-1,2,3-benzotriazin-4(3H)-one is highlighted by its participation in nickel-catalyzed denitrogenative annulation reactions. When reacted with 1,3-dienes in the presence of a nickel(0)/phosphine complex, 1,2,3-benzotriazin-4(3H)-ones undergo oxidative insertion of nickel(0) into the triazinone moiety, leading to the extrusion of dinitrogen and the formation of a five-membered ring azanickelacyclic intermediate. This intermediate can further react with 1,3-dienes or alkenes to produce various 3,4-dihydroisoquinolin-1(2H)-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-nitro-1,2,3-benzotriazin-4(3H)-one derivatives are influenced by the nitro group and the benzotriazinone core. The nitro group is a key functional group that can undergo various chemical transformations, such as reduction and nucleophilic substitution. The presence of the nitro group also affects the electron distribution within the molecule, which can be crucial for its reactivity and interaction with other chemical species. The synthesis of benzo-1,4-thiazinotropone derivatives, which are structurally related to benzotriazinones, has shown that substituents like the nitro group can lead to the formation of different isomers and derivatives, demonstrating the versatility of these compounds in chemical synthesis .

Wissenschaftliche Forschungsanwendungen

Energetics and Structure Studies

A comprehensive study on the energetics and structure of 1,2,3-benzotriazin-4(3H)-one and its tautomers was conducted. It involved experimental and computational analysis, including static bomb combustion calorimetry and high-temperature vacuum sublimation techniques, to derive the standard molar enthalpy of formation in both solid and gas phases. Density Functional Theory (DFT) calculations helped in understanding the interrelation between structure and energy of the compound and its tautomers (Miranda et al., 2011).

Decomposition Studies

Research on the decomposition of 1,2,3-benzotriazines and related triazenes with sodium azide in acetic acid revealed a route to azidoarenes. This study showcased the decomposition patterns of 1,2,3-benzotriazin-4(3H)-one and its derivatives under specific conditions, which has implications in synthetic chemistry applications (Gescher et al., 1977).

Microwave Synthesis and Anticonvulsant Activity

A study conducted on the microwave synthesis of new 3-benzyl-1,2,3-benzotriazin-4(3H)-ones explored their anticonvulsant activities. This research is particularly significant for pharmaceutical applications, demonstrating the potential medical uses of these compounds (Komet, 1997).

1,2,3-Benzotriazinone 1-oxides

Another study focused on the formation of 3-substituted 1,2,3-benzotriazin-4(3H)-one 1-oxides through peracid oxidation. This research contributes to the understanding of the chemical behavior of these compounds, particularly in oxidation reactions, which is relevant for chemical synthesis and industrial applications (Boulton et al., 1989).

Novel Synthesis Methods

Several studies have been conducted to develop new methodologies for the synthesis of 1,2,3-benzotriazin-4(3H)-one derivatives. These include efficient transformations of 2-aminobenzamides using sodium nitrite and iodine (Barak et al., 2019), and a sequential one-pot preparation employing a Cp*Co(III)-catalyzed C−H amidation step (Chirila et al., 2018). These innovative synthesis methods expand the scope and efficiency of producing 1,2,3-benzotriazin-4(3H)-one derivatives.

Nickel-Catalyzed Denitrogenative Reactions

Several papers explored nickel-catalyzed denitrogenative reactions involving 1,2,3-benzotriazin-4(3H)-ones, leading to the formation of various important chemical structures. These studies provide insight into the potential of these compounds in facilitating complex chemical transformations (Miura et al., 2008; Miura et al., 2011).

Eigenschaften

IUPAC Name |

6-nitro-3H-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4O3/c12-7-5-3-4(11(13)14)1-2-6(5)8-10-9-7/h1-3H,(H,8,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYBDBPOKYEMJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80302291 | |

| Record name | 1,2,3-benzotriazin-4(3h)-one, 6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-nitro-1,2,3-benzotriazin-4(3H)-one | |

CAS RN |

91532-29-5 | |

| Record name | 6-Nitro-1,2,3-benzotriazin-4(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91532-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 150027 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091532295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC150027 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-benzotriazin-4(3h)-one, 6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.